

IUPAC name and CAS number for 3-(Dimethylamino)-1,2-propanediol

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1,2-propanediol

Cat. No.: B052021

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An In-Depth Technical Guide to **3-(Dimethylamino)-1,2-propanediol** for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1,2-propanediol is a versatile chemical intermediate of significant interest in the fields of synthetic chemistry and drug development. Its unique structure, featuring a propane backbone with two hydroxyl groups and a dimethylamino group, makes it a valuable precursor in various specialized chemical syntheses. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of advanced drug delivery systems.

Chemical Identification and Properties

The unambiguous identification of **3-(Dimethylamino)-1,2-propanediol** is crucial for its application in research and development. Its formal IUPAC name is 3-(dimethylamino)propane-1,2-diol^{[1][2][3]}. The compound is registered under the CAS Number 623-57-4^{[1][4][5][6]}. Chiral variants of the molecule also exist, such as (R)-**3-(Dimethylamino)-1,2-propanediol** with CAS number 666234-81-7^[7].

Physicochemical Data

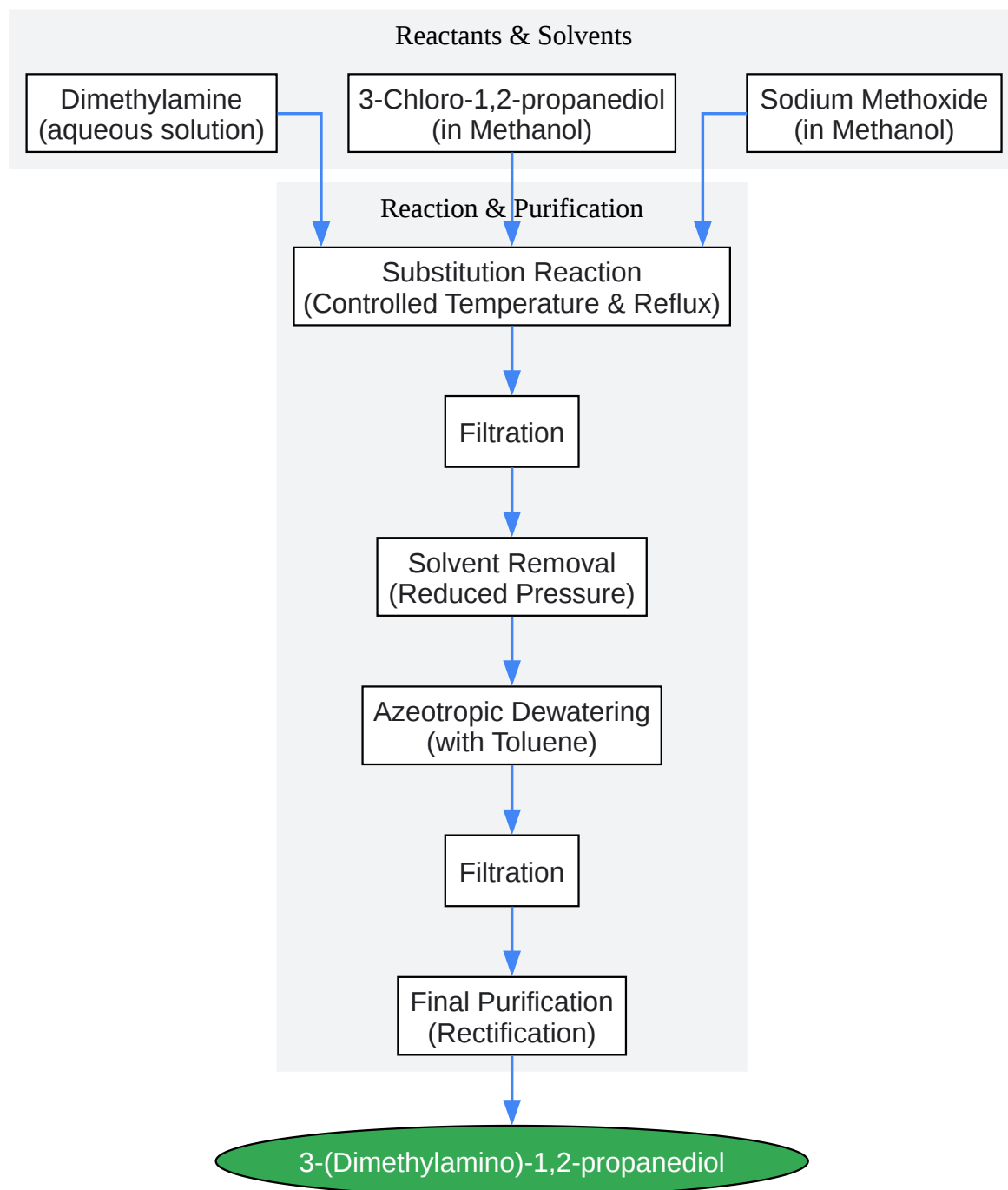
A summary of the key physicochemical properties of **3-(Dimethylamino)-1,2-propanediol** is presented in the table below. For comparative purposes, data for its diethylamino analogue is also included.

Property	3-(Dimethylamino)propane-1,2-diol	3-(Diethylamino)propane-1,2-diol
CAS Number	623-57-4[1][4]	621-56-7[8]
Molecular Formula	C ₅ H ₁₃ NO ₂ [1][5][6]	C ₇ H ₁₇ NO ₂ [8]
Molecular Weight	119.16 g/mol [1][5][7]	147.22 g/mol [8]
Appearance	Colorless to light yellow liquid/solid mixture[5]	Clear light yellow liquid[8]
Boiling Point	216-217 °C[4]	233-235 °C
Density	1.004 g/mL at 25 °C[4]	0.965 g/mL at 25 °C
Refractive Index (n _{20/D})	1.4609[4]	1.4602
Flash Point	105 °C (closed cup)[4][5]	108 °C (closed cup)

Synthesis of 3-(Dimethylamino)-1,2-propanediol

A common and effective method for the synthesis of **3-(Dimethylamino)-1,2-propanediol** involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of a base. The following workflow and experimental protocol are adapted from a patented synthesis method[4][7].

Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **3-(Dimethylamino)-1,2-propanediol**.

Experimental Protocol: Synthesis

- **Reaction Setup:** A reactor is charged with an aqueous solution of dimethylamine (30-45% by mass).
- **Initial Addition:** At a maintained temperature of 25 °C, a methanol solution of 3-chloro-1,2-propanediol is added dropwise.
- **Simultaneous Addition:** Once 20-30% of the total 3-chloro-1,2-propanediol solution has been added, the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide is commenced[4].
- **Stirring and Heating:** After the additions are complete, the reaction mixture is stirred for 1-3 hours at the same temperature. The mixture is then heated to 30-40 °C and maintained for 2-4 hours[4].
- **Reflux:** The temperature is increased to reflux and maintained for 1-3 hours until the reaction is complete[4].
- **Work-up and Purification:**
 - The system is cooled to room temperature and filtered. The filter cake is rinsed with methanol.
 - The filtrates are combined, and the methanol is removed under reduced pressure.
 - Toluene is added to the residue, and the mixture is refluxed to dewater it azeotropically until the internal temperature surpasses 110 °C.
 - The mixture is cooled again and filtered. Toluene is removed from the filtrate under reduced pressure.
 - The final product, **3-(dimethylamino)-1,2-propanediol**, is obtained through rectification[7].

Applications in Drug Development and Research

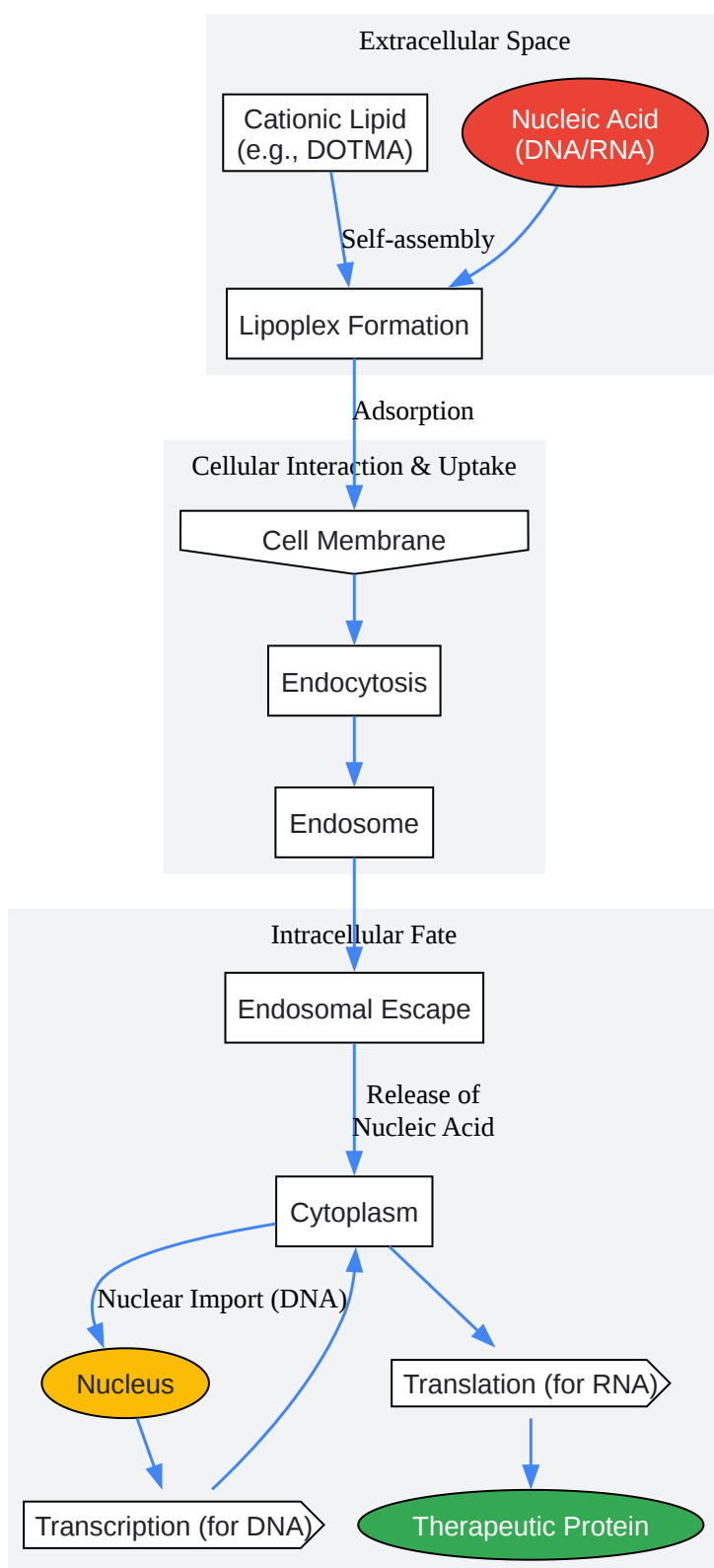
Precursor for Cationic Lipids in Gene Delivery

A primary and critical application of **3-(Dimethylamino)-1,2-propanediol** is its role as a precursor in the synthesis of cationic lipids[5][9]. These lipids are fundamental components of non-viral vectors for gene delivery, a technique used to introduce genetic material into cells[1]. The compound is notably used in the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)[10][11].

Cationic lipids, such as those derived from **3-(Dimethylamino)-1,2-propanediol**, are amphiphilic molecules. Their positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids (like DNA or RNA), leading to the formation of lipid-nucleic acid complexes, often referred to as lipoplexes[1][12]. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cell's cytoplasm for subsequent expression[5]. This process, known as lipofection, is a widely used method in molecular biology and is being extensively investigated for therapeutic applications[5][6].

Cationic Lipid-Mediated Gene Delivery Pathway

The mechanism of gene delivery using cationic lipids derived from **3-(Dimethylamino)-1,2-propanediol** involves several key steps, from the formation of the lipoplex to the expression of the genetic material within the target cell.



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Caption: Signaling pathway for cationic lipid-mediated gene delivery.

Experimental Protocol: Cationic Lipid-Mediated DNA Transfection

The following is a generalized protocol for a DNA transfection experiment using cationic liposomes.

- Liposome Preparation:
 - A thin film of the cationic lipid (e.g., DOTMA) and a helper lipid (e.g., DOPE) is formed by evaporating the organic solvent.
 - The lipid film is hydrated with a buffer to form multilamellar vesicles (MLVs).
 - The MLV suspension is sonicated or extruded to produce small unilamellar liposomes[12].
- Lipoplex Formation:
 - The DNA to be transfected is diluted in a suitable medium.
 - The cationic liposome suspension is added to the diluted DNA. The mixture is incubated at room temperature to allow for the spontaneous formation of DNA-lipid complexes (lipoplexes)[5].
- Transfection:
 - The target cells are washed, and the medium is replaced with a serum-free medium.
 - The lipoplex suspension is added to the cells.
 - The cells are incubated for a defined period to allow for the uptake of the lipoplexes.
- Post-Transfection:
 - The medium containing the lipoplexes is removed and replaced with a fresh, serum-containing growth medium.
 - The cells are incubated for 24-72 hours to allow for the expression of the transfected gene.

- Analysis: The expression of the reporter gene (e.g., luciferase, GFP) or the therapeutic protein is assayed to determine the transfection efficiency[1].

Chiral Auxiliaries in Asymmetric Synthesis

Beyond its role in lipid synthesis, **3-(Dimethylamino)-1,2-propanediol** is also utilized in the creation of indane-derived bis(oxazolines). These molecules serve as chiral auxiliaries in asymmetric synthesis, which is a critical methodology for producing enantiomerically pure compounds, a common requirement for active pharmaceutical ingredients[9].

Safety and Handling

3-(Dimethylamino)-1,2-propanediol is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. It may also cause severe irritation to the respiratory and digestive tracts if inhaled or ingested. Therefore, strict safety precautions are necessary when handling this compound.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and a safety shower should be readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.
- Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

In case of exposure, immediate medical attention is required. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move the individual to fresh air. If ingested, do not induce vomiting; rinse the mouth and provide water or milk if the person is conscious.

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